molecular formula C10H8BrN3O B1490631 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1496845-34-1

1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1490631
CAS No.: 1496845-34-1
M. Wt: 266.09 g/mol
InChI Key: IXJMXYAQYWLFKM-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound featuring a triazole ring substituted with a bromophenylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Bromophenylmethyl Group: This step involves the reaction of the triazole with a bromophenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-methanol.

    Substitution: 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde.

Scientific Research Applications

1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies investigating the biological activity of triazole derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
  • 1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
  • 1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Uniqueness

1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity in biological systems, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)5-14-6-10(7-15)12-13-14/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJMXYAQYWLFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
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1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

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